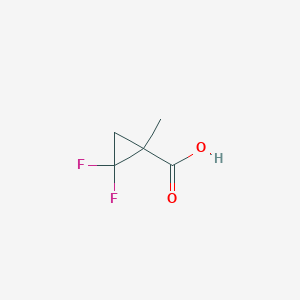

2,2-Difluoro-1-methylcyclopropanecarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,2-difluoro-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFLYOQLHYYNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563119 | |

| Record name | 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-33-6 | |

| Record name | 2,2-Difluoro-1-methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid

Introduction: The Strategic Value of the Gem-Difluorocyclopropyl Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The introduction of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable "privileged" structural element. Its inherent conformational rigidity and the unique electronic properties conferred by the two fluorine atoms can lead to enhanced potency and improved pharmacokinetic profiles.[1][2]

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a key building block that provides a direct entry point to this valuable motif. Its trifunctional nature—a stereocenter at the C1 position, the reactive carboxylic acid handle, and the influential difluoromethylene group—makes it a versatile synthon for the construction of complex molecular architectures in drug development programs. This guide provides an in-depth examination of the prevalent synthetic strategies, mechanistic underpinnings, and detailed experimental protocols for the preparation of this important intermediate.

Core Synthetic Strategy: The [2+1] Cycloaddition of Difluorocarbene

The most direct and widely adopted approach to constructing the 2,2-difluoro-1-methylcyclopropane core is through the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable alkene precursor. The overall synthetic pathway involves two primary stages: the difluorocyclopropanation of a methacrylic acid ester, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Overall two-stage synthetic pathway.

The choice to begin with an ester of methacrylic acid, rather than the free acid, is a critical experimental design consideration. The acidic proton of a carboxylic acid can react with the carbene or the basic reagents often used in its generation, leading to side reactions and reduced yields. The robust ester functionality is readily carried through the cyclopropanation step and can be efficiently cleaved in a subsequent step.

Generation of Difluorocarbene: A Comparative Analysis

The success of the synthesis hinges on the efficient generation of the highly electrophilic difluorocarbene intermediate. Several methods exist, each with distinct advantages and operational considerations.[1]

Method 1: Thermal Decomposition of Sodium Chlorodifluoroacetate

Historically, the most common source of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).[1][3] In this process, heating the salt in a high-boiling aprotic solvent (e.g., diglyme) induces decarboxylation to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to furnish difluorocarbene.

Caption: Difluorocarbene generation from ClCF₂COONa.

While effective, this method often requires high temperatures (e.g., >180 °C) and extended reaction times, which can be energy-intensive and may not be suitable for thermally sensitive substrates.[4][5]

Method 2: Microwave-Assisted Synthesis (Recommended)

A significant advancement in difluorocyclopropanation is the use of microwave irradiation.[4][6] This technique dramatically accelerates the decomposition of ClCF₂COONa, allowing reactions to be completed in minutes rather than hours.[5] A key advantage is the ability to use lower-boiling solvents like tetrahydrofuran (THF), which greatly simplifies product isolation and purification.[6] The rapid, controlled heating provided by microwaves often leads to cleaner reactions and improved yields.

Other Difluorocarbene Precursors

Other reagents capable of generating difluorocarbene include:

-

Trimethyl(trifluoromethyl)tin (Me₃SnCF₃): Effective but raises concerns due to the toxicity of organotin compounds.[1]

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): A versatile reagent, often activated by a fluoride source like sodium iodide.[1]

-

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A highly efficient reagent capable of cyclopropanating even electron-deficient alkenes.[1]

For the synthesis of this compound, the microwave-assisted decomposition of the inexpensive and readily available ClCF₂COONa represents the most practical, efficient, and environmentally conscious approach.[6]

Comparative Data on Difluorocyclopropanation Methods

| Parameter | Conventional Heating | Microwave Irradiation |

| Reagent | Sodium Chlorodifluoroacetate | Sodium Chlorodifluoroacetate |

| Typical Solvent | Diglyme, Triglyme | Tetrahydrofuran (THF) |

| Temperature | 180-210 °C | 150-170 °C |

| Reaction Time | 4-24 hours | < 10 minutes |

| Energy Input | High, prolonged | Low, rapid |

| Workup | Difficult (high-boiling solvent) | Simple (low-boiling solvent) |

| Reference | [1][3] | [4][5][6] |

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis, starting from commercially available materials.

Caption: Step-by-step experimental workflows.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2,2-Difluoro-1-methylcyclopropanecarboxylate

This protocol is adapted from established microwave-mediated difluorocyclopropanation procedures.[5][6]

Materials:

-

Ethyl methacrylate (1.0 eq)

-

Sodium chlorodifluoroacetate (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Microwave synthesis reactor with a sealed vessel and magnetic stirring

Procedure:

-

To a suitable microwave reactor vessel equipped with a magnetic stir bar, add ethyl methacrylate (1.0 eq) and sodium chlorodifluoroacetate (3.0 eq).

-

Add anhydrous THF to dissolve the reagents, typically to a concentration of 0.5 M with respect to the alkene.

-

Seal the vessel securely according to the manufacturer's instructions.

-

Place the vessel in the microwave reactor cavity.

-

Irradiate the mixture with a power setting of 300 W, a temperature target of 170 °C, and a hold time of 5 minutes. Ensure vigorous stirring throughout the reaction.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with deionized water (approx. 10 volumes).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate.

Protocol 2: Saponification to this compound

This is a standard ester hydrolysis procedure.

Materials:

-

Ethyl 2,2-difluoro-1-methylcyclopropanecarboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which is typically an off-white solid.[7] Further purification can be achieved by recrystallization if necessary.

Conclusion

The synthesis of this compound is a highly enabling process for medicinal chemistry and drug discovery. The adoption of modern techniques, particularly microwave-assisted difluorocarbene generation, has rendered this valuable building block readily accessible. The protocols detailed herein provide a reliable and efficient pathway for its preparation on a laboratory scale. By understanding the mechanistic principles behind carbene generation and applying robust, validated experimental procedures, researchers can confidently synthesize this versatile intermediate for incorporation into next-generation therapeutic agents.

References

- Organic Chemistry Portal. (n.d.). An Improved Method for Difluorocyclopropanation of Alkenes.

- Adekenova, K., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272.

- Kirihara, M., Takuwa, T., Kawasaki, M., Kakuda, H., Hirokami, S., & Takahata, H. (1999). Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. Chemistry Letters, 28(5), 405-406.

- Thieme E-Books & E-Journals. (2014). An Improved Method for Difluorocyclopropanation of Alkenes.

- ResearchGate. (2017). Development of alkene difluorocyclopropanation reagents.

- Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes.

- Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.

- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.

- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic acid: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Cyclopropanes

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, the cyclopropane ring has emerged as a "versatile player," offering a unique combination of structural rigidity and metabolic stability.[1] When further functionalized with fluorine atoms, specifically in a geminal arrangement on the cyclopropane ring, the resulting motif becomes a powerful tool for medicinal chemists. This guide provides a detailed technical overview of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid, a key building block that embodies the synergistic benefits of these structural features. Its unique stereoelectronic properties make it an attractive component for modulating acidity, lipophilicity, and metabolic pathways, thereby addressing common challenges in drug development such as enhancing potency and reducing off-target effects.[1] This document will delve into its core properties, synthesis, and strategic applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The intrinsic properties of this compound are foundational to its utility. The presence of the electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid group, while the compact, rigid cyclopropane structure impacts its overall conformation and binding capabilities. A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid | [2] |

| CAS Number | 128073-33-6 | [2][3][4][5] |

| Molecular Formula | C₅H₆F₂O₂ | [2][3] |

| Molecular Weight | 136.10 g/mol | [3][4][5] |

| Appearance | White to yellow to pale brown solid, crystals, or powder | [2] |

| Melting Point | 58-63 °C | [2] |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| SMILES | CC1(CC1(F)F)C(O)=O | [2] |

| InChI Key | HLFLYOQLHYYNLT-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of gem-difluorocyclopropanes is most commonly achieved through the addition of difluorocarbene (:CF₂) to an alkene. Difluorocarbene is a highly reactive intermediate that can be generated from various precursors. One of the most established and reliable methods involves the thermal decomposition of sodium chlorodifluoroacetate.[6]

General Synthetic Workflow

The logical precursor for this compound is an ester of crotonic acid (methyl or ethyl crotonate). The ester group serves to protect the carboxylic acid during the cyclopropanation reaction and can be readily hydrolyzed in a subsequent step.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Choice of Precursor: Sodium chlorodifluoroacetate is a widely used, commercially available, and effective source for generating difluorocarbene via decarboxylation upon heating.[6]

-

Solvent: A high-boiling point solvent like diglyme or triglyme is necessary to achieve the temperatures required for the thermal decomposition of the carbene precursor.[6]

-

Ester Protection: The reaction is performed on the ester of the parent acid to prevent side reactions, such as the reaction of the acidic proton of the carboxylic acid with the basic intermediates, which would quench the reaction.

-

Hydrolysis: Saponification with a strong base followed by acidic workup is a standard, high-yielding method for converting an ester back to the corresponding carboxylic acid.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative methodology based on established chemical principles for difluorocyclopropanation and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry diglyme.

-

Add methyl crotonate (1.0 equivalent) to the solvent.

-

Add sodium chlorodifluoroacetate (1.5 - 2.0 equivalents) to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux (typically 160-180 °C) with vigorous stirring.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 2,2-difluoro-1-methylcyclopropanecarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 using dilute hydrochloric acid (HCl).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. The solid can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the 2,2-difluoro-1-methylcyclopropane moiety into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile. The cyclopropyl ring itself offers a range of benefits, which are further amplified by the presence of the gem-difluoro group.

Key Advantages of the Cyclopropyl Fragment:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Conformational Rigidity: The rigid three-membered ring restricts the conformation of the molecule, which can lead to a more favorable entropic contribution to binding affinity with a biological target.[1]

-

Potency Enhancement: By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance potency.[1]

-

Reduced Off-Target Effects: The defined shape can improve selectivity by disfavoring binding to off-targets.[1]

-

Modulation of Physicochemical Properties: It can alter pKa and reduce the P-glycoprotein efflux ratio, impacting absorption and distribution.[1]

The addition of the gem-difluoro group provides further advantages:

-

Increased Acidity: The powerful electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent carboxylic acid, potentially improving interactions with basic residues in a target's active site.

-

Lipophilicity Modulation: Fluorine substitution can alter a molecule's lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetics.

-

Metabolic Blocking: The C-F bond is extremely strong, and the CF₂ group can act as a metabolic shield, preventing oxidation at that position.

Caption: Key advantages imparted by the title compound in drug discovery.

The use of structurally related fluorinated cyclopropanes as analogs of glutamic acid highlights their potential in neuroscience, where they have shown agonist activity towards metabotropic glutamate receptors.[7] This demonstrates the utility of this scaffold as a conformationally constrained amino acid bioisostere, a common strategy in modern drug design.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that offers strategic solutions to complex problems in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its incorporation into lead compounds can profoundly enhance their drug-like properties. By providing metabolic stability, conformational constraint, and unique electronic modulation, this scaffold helps researchers overcome critical hurdles in the path from hit identification to a clinical candidate. As the demand for drugs with highly optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly vital role.

References

- 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229. PubChem. (URL: [Link])

- (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific. (URL: [Link])

- The preparation and properties of 1,1-difluorocyclopropane deriv

- 2,2-difluoro-1-methylcyclopropanecarbonitrile - Chemical Synthesis D

- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])

- 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem - NIH. (URL: [Link])

- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (URL: [Link])

- Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA). (URL: [Link])

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

- Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutam

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% 1 g | Buy Online [thermofisher.com]

- 3. 2,2-DIFLUORO-1-METHYLCYCLOPROPANE CARBOXYLIC ACID | 128073-33-6 [chemicalbook.com]

- 4. (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound 97 128073-33-6 [sigmaaldrich.com]

- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Α-amino-β-fluorocyclopropanecarboxylic acids as a new tool for drug development: synthesis of glutamic acid analogs and agonist activity towards metabotropic glutamate receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic Acid (CAS 128073-33-6) in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluorocyclopropyl Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The compound 2,2-Difluoro-1-methylcyclopropanecarboxylic acid (CAS 128073-33-6) has emerged as a valuable building block in this context. Its utility lies in the introduction of the 2,2-difluoro-1-methylcyclopropyl group, a bioisostere for other functionalities, which can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[1] This guide provides a comprehensive overview of the properties, synthesis, and application of this unique chemical entity, with a particular focus on its role in the development of kinase inhibitors for pain management.

Physicochemical Properties and Handling

This compound is a white to off-white solid at room temperature.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 128073-33-6 | [3] |

| Molecular Formula | C₅H₆F₂O₂ | [1] |

| Molecular Weight | 136.10 g/mol | [2] |

| Melting Point | 62–64°C | [1] |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Stable at room temperature under dry conditions | [1] |

Safety and Handling Precautions

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. It is classified as a corrosive substance and can cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Handling should be performed in a well-ventilated area or a fume hood.[4] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[2]

Application in Drug Discovery: A Case Study of PF-06273340

The true potential of this compound as a building block is exemplified by its incorporation into the clinical candidate PF-06273340 , a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[2][5]

Mechanism of Action: Targeting the Neurotrophin Signaling Pathway

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a crucial role in the sensation of pain.[5] These neurotrophins bind to and activate the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), initiating a signaling cascade that leads to the sensitization of nociceptors and the perception of pain.[4][5]

PF-06273340 acts as a potent inhibitor of all three Trk isoforms, thereby blocking the downstream signaling cascade and producing an analgesic effect.[1][4] This mechanism has been validated in human clinical trials, where PF-06273340 demonstrated a significant anti-hyperalgesic effect in an inflammatory pain model.[4][6]

Biological Activity of PF-06273340

PF-06273340 exhibits high potency against the Trk kinases with excellent selectivity over a broad panel of other kinases.[1]

| Target | IC₅₀ (nM) | Reference |

| TrkA | 6 | [1] |

| TrkB | 4 | [1] |

| TrkC | 3 | [1] |

| MUSK | 53 | [1] |

| FLT-3 | 395 | [1] |

In in vitro safety assays, PF-06273340 demonstrated low cytotoxicity.[1]

| Cell Line | IC₅₀ (µM) | Reference |

| THLE | > 42 | [1] |

| HepG2 | > 300 | [1] |

Synthetic Protocol: Incorporation of the 2,2-Difluoro-1-methylcyclopropyl Moiety

The synthesis of Trk inhibitors like PF-06273340 often involves a convergent approach where key fragments are coupled in the later stages. The 2,2-Difluoro-1-methylcyclopropyl group is typically introduced via an amide bond formation with a suitable amine-containing scaffold. A general procedure for this critical step is outlined below, based on methodologies described in the patent literature.[7][8]

General Experimental Protocol: Amide Coupling

This protocol describes a general method for the acylation of an amine with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Amine-containing scaffold (1.0 equivalent)

-

Amide coupling agent (e.g., HATU, HOBt/EDC, or T3P) (1.2-1.5 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (2-3 equivalents)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen aprotic solvent.

-

Add the amide coupling agent and the organic base to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated acid species.

-

Amine Addition: In a separate flask, dissolve the amine-containing scaffold in the aprotic solvent.

-

Slowly add the solution of the amine to the activated acid mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic incorporation, as demonstrated in the development of the pan-Trk inhibitor PF-06273340, highlights the potential of the difluorocyclopropyl moiety to impart favorable properties to drug candidates. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

- Brown, D. L., et al. (2017). Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models. British Journal of Clinical Pharmacology, 83(10), 2266–2276. [Link]

- Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. Journal of Medicinal Chemistry, 59(22), 10084–10099. [Link]

- Skerratt, S. E., et al. (2016). The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain. U.S.

- Vertex AI Search. (n.d.). This compound | 128073-33-6.

- Ambeed.com. (n.d.). 128073-33-6 | this compound.

- Matrix Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%.

- Google Patents. (n.d.). EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc) stimulators for the treatment of pulmonary hypertension.

- PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid.

- PubMed. (2017). Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models. Journal of Clinical Pharmacology, 57(10), 1336–1347. [Link]

- Google Patents. (n.d.). 2-[1-[(2-FLUOROPHENYL)METHYL]-5-(3-ISOXAZOLYL)-1H-PYRAZOL-3-YL]-PYRIMIDINE DERIVATIVES AND RELATED COMPOUNDS AS SOLUBLE GUANYLAT.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

- 3. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor PF-06273340 in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc) stimulators for the treatment of pulmonary hypertension - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Guide to 2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Structure, Synthesis, and Application

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere and conformational constraint. This technical guide provides an in-depth examination of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid (CAS No. 128073-33-6), a key building block for introducing this motif. We will dissect its unique structural and electronic properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its application in the design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Structural and Physicochemical Profile

This compound is a crystalline solid whose structure is defined by a strained three-membered carbocyclic ring.[3] This ring is substituted with a geminal difluoro group, a methyl group, and a carboxylic acid function, all attached to quaternary carbons.

The introduction of two fluorine atoms onto the same carbon of the cyclopropane ring creates a fascinating interplay of electronic effects.[1] Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can destabilize the already strained cyclopropane ring.[4] However, this is counterbalanced by hyperconjugative interactions, where the lone pairs on the fluorine atoms can donate electron density into the antibonding orbitals (σ*) of the adjacent C-C bonds, providing a degree of stabilization.[1] This balance of forces profoundly influences the molecule's reactivity, acidity, and intermolecular interactions, making it a valuable tool for fine-tuning the properties of larger drug molecules.[5][6]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 128073-33-6 | |

| Molecular Formula | C₅H₆F₂O₂ | |

| Molecular Weight | 136.10 g/mol | |

| Appearance | White to pale brown crystalline powder | [3] |

| Melting Point | 58-63 °C | |

| SMILES | CC1(CC1(F)F)C(O)=O | |

| InChI Key | HLFLYOQLHYYNLT-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The most robust and widely adopted method for constructing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene.[2][7] This approach is favored due to its reliability and the availability of various difluorocarbene precursors.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, can be disconnected via hydrolysis of the carboxylic acid to its corresponding ester, and then a [2+1] cyclopropanation. This points to an alkene precursor such as methyl 2-butenoate (or a related tiglic acid derivative) and a :CF₂ source.

The choice of difluorocarbene reagent is critical. While classic sources like sodium chlorodifluoroacetate (ClCF₂COONa) are effective, modern reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) offer milder reaction conditions and broader functional group tolerance, which is crucial when working with complex intermediates in a drug discovery program.[7]

Experimental Protocol: Two-Step Synthesis

This protocol describes a self-validating system, where successful synthesis of the intermediate ester is confirmed before proceeding to the final hydrolysis.

Step 1: Synthesis of Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate

-

Apparatus Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add anhydrous toluene (100 mL) and methyl 2-butenoate (10.0 g, 0.1 mol).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium iodide (NaI) (1.5 g, 0.01 mol) and (trifluoromethyl)trimethylsilane (TMSCF₃) (21.3 g, 0.15 mol) in anhydrous toluene (50 mL).

-

Reaction Execution: Heat the flask containing the alkene to 80 °C. Add the TMSCF₃/NaI solution dropwise over 1 hour. The NaI acts as a catalyst to initiate the formation of the difluorocarbene.

-

Expert Insight: The slow addition is crucial to maintain a low concentration of the highly reactive difluorocarbene, minimizing side reactions. The reaction is exothermic and should be monitored.

-

-

Reaction Monitoring & Workup: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield the title ester as a colorless oil.

Step 2: Hydrolysis to this compound

-

Saponification: In a 250 mL round-bottom flask, dissolve the purified ester from Step 1 (e.g., 15.0 g, 0.1 mol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (50 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (8.4 g, 0.2 mol).

-

Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 3M hydrochloric acid (HCl). A white precipitate should form.

-

Extraction & Final Product: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield this compound as a white to off-white solid. The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.

Structural Verification and Data

Confirming the structure of the final product is paramount. A combination of spectroscopic methods provides an unambiguous characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group protons (singlet, ~1.5 ppm) and the diastereotopic cyclopropyl methylene protons (two multiplets, ~1.2-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm). |

| ¹³C NMR | A characteristic triplet for the CF₂ carbon around 115 ppm due to strong one-bond C-F coupling. Quaternary carbons for the methyl- and carboxyl-substituted positions will also be present. |

| ¹⁹F NMR | Two distinct signals for the diastereotopic fluorine atoms, likely appearing as a pair of doublets due to geminal F-F coupling. |

| IR (Infrared) | A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F bond stretches (~1100-1300 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]+ at m/z = 136.03, along with characteristic fragmentation patterns (e.g., loss of COOH). |

Utility in Medicinal Chemistry and Drug Design

The 2,2-difluoro-1-methylcyclopropane moiety is a powerful tool for lead optimization in drug discovery.[8] Its rigid structure provides a fixed orientation for substituents, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[9]

Key Applications:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable site, such as a gem-dimethyl or methylene group, with CF₂ can significantly prolong a drug's half-life.

-

Bioisosterism: The gem-difluoro group can serve as a non-classical bioisostere of a carbonyl group or a hydrated aldehyde. It can mimic the steric profile and electrostatic potential, potentially engaging in similar hydrogen bonding interactions while offering improved stability and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity (logP), which can enhance membrane permeability and brain penetration for CNS-targeted drugs.[5] The electron-withdrawing nature of the fluorines also lowers the pKa of nearby acidic or basic groups, altering the ionization state of the molecule at physiological pH.

For example, fluorinated cyclopropane derivatives have been successfully designed to act as selective serotonin 2C (5-HT₂C) receptor agonists for potential use as antidepressant or anti-obesity drugs.[5] In these cases, the fluorinated cyclopropane ring was introduced to enhance brain penetration and block potential sites of metabolism.[5]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that imparts multiple desirable features in a single, compact package. Its unique electronic structure, born from the interplay of inductive and hyperconjugative effects, combined with the conformational rigidity of the cyclopropane ring, offers medicinal chemists a reliable tool to overcome common challenges in drug development, such as poor metabolic stability and non-optimal binding conformations. The synthetic protocols outlined herein are robust and scalable, ensuring that this valuable intermediate can be readily accessed for integration into discovery and development pipelines. As the demand for more sophisticated and effective therapeutics grows, the application of precisely engineered building blocks like this one will continue to be a critical driver of innovation.

References

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.

- Malkov, A. V., & Kočovský, P. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH).

- Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry.

- Volochnyuk, D. M., & Grygorenko, O. O. (2020). Synthesis of gem-Difluorocyclopropanes. Wiley.

- Wang, F., & Zhu, S. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate.

- Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers.

- Zhu, J., Johnson, R. L., & Kozikowski, A. P. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Institutes of Health (NIH).

- Al-Abdi, L., & Al-Majid, A. M. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Veres, D. S., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health (NIH).

- Thermo Fisher Scientific. (n.d.). (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97%. Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, 97% 1 g | Buy Online [thermofisher.com]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS: 128073-33-6), a valuable fluorinated building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, accurate structural verification is paramount. This document outlines the theoretical basis and practical protocols for analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of the expected data. Each section provides detailed experimental workflows, explains the causality behind instrumental choices, and offers an in-depth interpretation of the predicted spectra, culminating in an integrated approach to structural elucidation.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique strained-ring structure with significant stereoelectronic features that directly influence its spectroscopic signature.

-

Chemical Structure:

-

Molecular Formula: C₅H₆F₂O₂

-

Molecular Weight: 136.10 g/mol

-

Key Features: A three-membered cyclopropane ring, a gem-difluoro substituted carbon (C2), a quaternary carbon (C1) bearing a methyl group and a carboxylic acid, and a methylene group (C3). The protons on the C3 methylene are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct NMR signals.

-

The high electronegativity of the fluorine atoms and the unique geometry of the cyclopropane ring are expected to be the dominant factors in the NMR spectra. The carboxylic acid group will be clearly identifiable in both IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The analysis is predicated on understanding the influence of the fluorine atoms on both proton and carbon chemical shifts and coupling constants.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the carboxylic acid proton, the methyl protons, and the two diastereotopic methylene protons of the cyclopropane ring.

This protocol ensures high-quality, reproducible data for structural analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for small organic molecules, while DMSO-d₆ may be preferred to ensure the carboxylic acid proton is observed without rapid exchange.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability.

-

Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks. This directly impacts the resolution of the resulting spectrum.[2]

-

-

Acquisition Parameters:

-

Use a standard proton pulse program.[3]

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

An acquisition time (AQ) of 3-4 seconds and a relaxation delay (d1) of 1-2 seconds are typically sufficient for qualitative analysis.[3]

-

Collect 8 to 16 scans (NS) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

The presence of the cyclopropane ring, known for its unique ring current effect, typically results in upfield proton signals (around 0.22 ppm for cyclopropane itself).[4][5] However, the strong electron-withdrawing effect of the gem-difluoro group and the carboxylic acid will shift the adjacent methylene protons significantly downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~10-12 | Broad Singlet (br s) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[6][7] Its position is concentration-dependent. |

| ~1.8 - 2.2 | Doublet of Triplets (dt) or complex multiplet | 1H | Hₐ (CH₂) | The C3 methylene protons are diastereotopic. They will split each other (geminal coupling, ²JHH) and will also be split by the two fluorine atoms on C2 (vicinal coupling, ³JHF). The signal is shifted downfield due to the adjacent electronegative groups. |

| ~1.5 - 1.9 | Doublet of Triplets (dt) or complex multiplet | 1H | Hₑ (CH₂) | This is the second diastereotopic proton on C3. It will have a different chemical shift and potentially different coupling constants to the fluorine atoms compared to Hₐ. |

| ~1.6 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to a quaternary carbon and has no adjacent protons to couple with, resulting in a singlet. Its chemical shift is slightly downfield from a typical aliphatic methyl due to the proximity of the cyclopropane ring and carboxyl group. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon skeleton. The key features will be the extreme downfield shift of the CF₂ carbon and the characteristic splitting of signals due to C-F coupling.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (15-50 mg) is often beneficial due to the lower natural abundance of ¹³C.[1]

-

Spectrometer Setup: The lock and shim settings from the ¹H experiment can typically be used.

-

Acquisition Parameters:

-

Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[8] This simplifies the spectrum by collapsing C-H multiplets into singlets, but C-F couplings will remain.[9]

-

Set the spectral width to encompass the full range of expected carbon shifts (e.g., 0 to 200 ppm).

-

A longer relaxation delay (d1) of 2-5 seconds is often necessary, especially for observing quaternary carbons.[10]

-

A significantly larger number of scans (e.g., 256 to 1024) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

The gem-difluoro substitution causes a dramatic downfield shift of the C2 carbon and introduces significant C-F coupling, which is invaluable for assignment.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Interpretation |

| ~175-180 | Triplet (t) | -COOH | The carbonyl carbon is in a typical range for a saturated carboxylic acid.[6] It will exhibit a small long-range coupling to the two fluorine atoms (³JCF). |

| ~110-120 | Triplet (t) | C F₂ | This carbon is directly bonded to two highly electronegative fluorine atoms, causing a massive downfield shift and a large one-bond C-F coupling constant (¹JCF ≈ 280-300 Hz).[11] |

| ~30-40 | Triplet (t) | C 1-CH₃ | This is the quaternary carbon bonded to the methyl and carboxyl groups. It will show a two-bond coupling to the fluorine atoms (²JCF ≈ 10-20 Hz). |

| ~25-35 | Triplet (t) | C H₂ | The methylene carbon will also exhibit a two-bond coupling to the fluorine atoms (²JCF ≈ 10-20 Hz). |

| ~15-20 | Singlet (s) or very small multiplet | -C H₃ | The methyl carbon is relatively shielded and is unlikely to show significant long-range coupling to the fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the carboxylic acid moiety.

ATR is the preferred method for this solid compound as it requires minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond) is clean.[12] Take a background spectrum of the empty crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Analysis: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal.[13] This is critical for obtaining a high-quality spectrum.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

The spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| 2500-3300 | Very Broad, Strong | O-H stretch | This extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][14] It will often obscure the C-H stretching bands. |

| ~2950-3000 | Medium, Sharp (superimposed on O-H) | C-H stretch | These are the stretching vibrations of the methyl and methylene C-H bonds. |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch for a saturated, dimerized carboxylic acid is very intense and characteristic.[15][16] |

| 1100-1300 | Strong | C-F stretches | The C-F single bond stretches are typically very strong and appear in this region. For a CF₂ group, two distinct bands (symmetric and asymmetric) are expected. |

| ~1250 | Medium | C-O stretch | The stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[14] |

| ~930 | Broad, Medium | O-H bend | The out-of-plane bend for the hydroxyl group of the carboxylic acid dimer is another characteristic feature.[14] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode:

-

Negative Ion Mode: This is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.

-

Positive Ion Mode: May yield the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

-

Mass Analyzer Settings: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

-

Tandem MS (MS/MS): To gain structural information, the [M-H]⁻ or [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID) to generate characteristic fragment ions.[17]

Table 4: Predicted ESI-MS Ions

| Ionization Mode | Predicted m/z | Ion Formula | Interpretation |

| Negative | 135.02 | [C₅H₅F₂O₂]⁻ | The deprotonated molecule, [M-H]⁻. This is expected to be the base peak in negative ion mode. |

| Negative | 179.03 | [C₅H₅F₂O₂ + HCOOH - H]⁻ | A formate adduct, [M+HCOO]⁻, is sometimes observed depending on the solvent system. |

| Positive | 137.04 | [C₅H₆F₂O₂ + H]⁺ | The protonated molecule, [M+H]⁺.[18] |

| Positive | 159.02 | [C₅H₆F₂O₂ + Na]⁺ | The sodium adduct, [M+Na]⁺, is common if trace sodium salts are present. |

Fragmentation Analysis (from [M-H]⁻): A likely fragmentation pathway in negative ion mode MS/MS would be the loss of CO₂ (44 Da) from the [M-H]⁻ ion, which is a characteristic fragmentation of carboxylates. This would result in a fragment ion at m/z 91.04.

Integrated Spectroscopic Analysis and Workflow

No single technique provides a complete structural picture. The definitive assignment of this compound is achieved by integrating the data from all four spectroscopic methods.

-

MS confirms the molecular weight (136.10 g/mol ).

-

IR confirms the presence of the carboxylic acid (broad O-H, strong C=O) and C-F bonds.

-

¹³C NMR confirms the number of unique carbons (five) and, crucially, identifies the CF₂, C=O, quaternary, methylene, and methyl carbons through their chemical shifts and C-F coupling patterns.

-

¹H NMR confirms the proton count and environment, showing the characteristic diastereotopic methylene protons coupled to fluorine, the methyl singlet, and the exchangeable acid proton.

The combination of these data points provides an unambiguous confirmation of the molecular structure.

The following diagram illustrates the logical workflow for the spectroscopic analysis of the target compound.

Caption: Workflow for spectroscopic structural elucidation.

References

- Title: Carbon-13 NMR of fluorocyclopropanes Source: Magnetic Resonance in Chemistry URL:[Link]

- Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

- Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: IR Spectroscopy Tutorial: Carboxylic Acids Source: University of Calgary URL:[Link]

- Title: Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts Source: The Journal of Physical Chemistry A - ACS Public

- Title: IR and UV–Vis Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: 8.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]

- Title: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids Source: YouTube URL:[Link]

- Title: Bruker Alpha-P ATR FTIR Standard Operating Procedure Source: University of Toronto Scarborough URL:[Link]

- Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL:[Link]

- Title: 1H NMR Chemical Shifts Source: Oregon St

- Title: 13-C NMR Protocol for beginners AV-400 Source: St. Norbert College URL:[Link]

- Title: A User Guide to Modern NMR Experiments Source: University of Oxford URL:[Link]

- Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: A theoretical study Source: ResearchG

- Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study Source: PubMed URL:[Link]

- Title: Optimized Default 13C Parameters Source: University of Wisconsin-Madison URL:[Link]

- Title: Preparing Samples For NMR Acquisition and Software For Processing The Spectra Source: Scribd URL:[Link]

- Title: Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations Source: Technology Networks URL:[Link]

- Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL:[Link]

- Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

- Title: NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- Title: Chapter 5: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL:[Link]

- Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic

- Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Hong Kong Medical Diary URL:[Link]

- Title: Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes Source: Journal of the American Chemical Society URL:[Link]

- Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information Source: The Journal of Organic Chemistry URL:[Link]

- Title: Sample Preparation – FT-IR/

- Title: 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL:[Link]

- Title: Fourier Transform Infrared Spectroscopy (FTIR) Source: University of Washington URL:[Link]

- Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: University of Wisconsin URL:[Link]

- Title: Calculated and experimental 13C NMR chemical shifts Source: ResearchG

- Title: Optimized Default 1H Parameters Source: University of Wisconsin-Madison URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. sc.edu [sc.edu]

- 11. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 16. echemi.com [echemi.com]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2-Difluoro-1-methylcyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1-methylcyclopropanecarboxylic acid is a fascinating molecule that stands at the intersection of fluorine chemistry and biological activity. The incorporation of a gem-difluoro group onto a cyclopropane ring dramatically alters the electronic properties of this highly strained carbocyclic system, making it a subject of significant interest in medicinal chemistry and biochemical research. While direct studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, by examining the behavior of structurally related compounds, we can propose and explore well-founded hypotheses regarding its biological activity.

This technical guide will delve into the putative mechanisms of action of this compound, drawing on established principles of enzyme inhibition and metabolic pathway disruption observed with similar molecular scaffolds. We will explore two primary, plausible mechanisms: the role of the gem-difluorocyclopropane moiety in enzyme inhibition and the potential for this molecule to interfere with fatty acid metabolism. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related compounds.

The Chemical Significance of the Gem-Difluorocyclopropane Moiety

The presence of two fluorine atoms on the same carbon of the cyclopropane ring, known as a gem-difluoro group, is central to the unique reactivity of this compound. Fluorine is the most electronegative element, and its presence significantly polarizes the carbon-fluorine bonds. This strong inductive effect withdraws electron density from the adjacent carbon atoms of the cyclopropane ring, further activating the already strained three-membered ring towards nucleophilic attack.[1] This enhanced electrophilicity makes gem-difluorocyclopropanes valuable precursors in organic synthesis and potent modulators of biological systems.[1][2]

Proposed Mechanism of Action 1: Enzyme Inhibition via Nucleophilic Ring Opening

A compelling hypothesis for the mechanism of action of this compound is its function as an enzyme inhibitor. The increased reactivity of the gem-difluorocyclopropane ring makes it susceptible to attack by nucleophilic residues within an enzyme's active site. This interaction can lead to the formation of a stable covalent bond, resulting in irreversible or slow-dissociating inhibition of the enzyme.

An Analogous System: Inhibition of ACC Deaminase by DFACC

A well-studied analogue that provides strong support for this proposed mechanism is 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC). DFACC has been identified as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase with submicromolar affinity.[3][4][5] ACC deaminase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in plant biology by breaking down ACC, the precursor to the plant hormone ethylene.[3]

The inhibitory action of DFACC is attributed to the enhanced reactivity of its gem-difluorocyclopropane ring.[3] It is proposed that a nucleophilic residue in the active site of ACC deaminase attacks one of the carbon atoms of the cyclopropane ring, initiating a ring-opening event. This process is facilitated by the strong electron-withdrawing nature of the fluorine atoms. The resulting covalent adduct effectively inactivates the enzyme.

Putative Inhibition by this compound

Drawing a parallel, this compound could inhibit a variety of enzymes that utilize a nucleophilic catalytic mechanism. The carboxylic acid group of the molecule could serve as a recognition motif, guiding it to the active sites of enzymes that bind to carboxylate-containing substrates. Once positioned in the active site, a nucleophilic residue (such as a cysteine, serine, or lysine) could attack the strained and electron-deficient cyclopropane ring, leading to enzyme inactivation.

Diagram of Proposed Enzyme Inhibition

Caption: Proposed mechanism of enzyme inhibition by this compound.

Proposed Mechanism of Action 2: Disruption of Fatty Acid Metabolism

A second plausible mechanism of action for this compound involves its interference with fatty acid metabolism. It is known that cyclopropanecarboxylic acid itself can be incorporated into fatty acids by mammalian tissues.[6] This process involves the cyclopropane ring acting as a primer for fatty acid synthesis, leading to the formation of ω-cyclopropyl fatty acids.[6][7] These unnatural fatty acids can then have downstream metabolic consequences.

Inhibition of Beta-Oxidation and Induction of Microvesicular Steatosis

Studies have shown that cyclopropanecarboxylic acid can induce microvesicular steatosis, a form of hepatotoxicity characterized by the accumulation of small lipid droplets in liver cells.[8] This is believed to be a result of the inhibition of mitochondrial beta-oxidation, the process by which fatty acids are broken down to produce energy.[8] The presence of the cyclopropane ring in the fatty acid chain may sterically hinder the enzymes involved in beta-oxidation.

Potential Role of this compound

Given its structural similarity, this compound could also be recognized by the fatty acid synthesis machinery and incorporated into fatty acid chains. The presence of the gem-difluoro group could potentially enhance its interaction with the relevant enzymes or alter the properties of the resulting unnatural fatty acids, possibly leading to a more potent inhibition of beta-oxidation. This could have significant implications for cellular energy metabolism and lipid homeostasis. The hypoglycemic effect observed with cyclopropanecarboxylic acid suggests that this disruption of fatty acid metabolism can have systemic effects.[6][9]

Diagram of Proposed Disruption of Fatty Acid Metabolism

Caption: Proposed pathway for the disruption of fatty acid metabolism.

Experimental Protocols for Mechanism Validation

To investigate and validate these proposed mechanisms of action for this compound, a series of biochemical and cell-based assays can be employed.

Protocol 1: Enzyme Inhibition Assays

-

Enzyme Selection: A panel of enzymes with nucleophilic catalytic residues and carboxylate-binding pockets should be selected. This could include proteases (e.g., cysteine proteases, serine proteases), esterases, and dehydrogenases.

-

Kinetic Analysis:

-

Initial Velocity Studies: Measure the initial rate of the enzymatic reaction in the presence and absence of varying concentrations of this compound.

-

Determination of Inhibition Constants: Determine the IC50 value and the inhibition constant (Ki) to quantify the potency of the inhibitor.

-

Mechanism of Inhibition Studies: Perform kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

-

Irreversibility Studies:

-

Dialysis or Gel Filtration: Incubate the enzyme with the inhibitor and then remove the free inhibitor by dialysis or gel filtration. Measure the residual enzyme activity. A lack of recovery of activity suggests irreversible inhibition.

-

Mass Spectrometry: Use mass spectrometry to analyze the inhibitor-treated enzyme to identify any covalent modifications and pinpoint the specific amino acid residue that has been modified.

-

Protocol 2: Fatty Acid Metabolism Assays

-

Cell Culture: Utilize a relevant cell line, such as HepG2 (human liver cancer cell line), which is active in fatty acid metabolism.

-

Metabolic Labeling:

-

Incubate the cells with radiolabeled this compound (e.g., ¹⁴C or ³H labeled).

-

Extract total lipids from the cells.

-

Separate the different lipid classes (e.g., triglycerides, phospholipids) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analyze the fatty acid composition of the labeled lipid fractions by gas chromatography-mass spectrometry (GC-MS) to identify the presence of ω-(difluorocyclopropyl) fatty acids.

-

-

Beta-Oxidation Measurement:

-

Treat HepG2 cells with varying concentrations of this compound.

-

Measure the rate of beta-oxidation by providing the cells with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitic acid) and quantifying the production of radiolabeled CO₂ or acid-soluble metabolites.

-

-

Microscopy:

-

Stain the treated cells with a lipid-specific dye (e.g., Oil Red O or Nile Red).

-

Use microscopy to visualize and quantify the accumulation of intracellular lipid droplets, which is indicative of steatosis.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a template for how such data could be presented upon experimental investigation.

| Parameter | Enzyme Target X | Enzyme Target Y | Cell-Based Assay (HepG2) |

| IC50 | e.g., 10 µM | e.g., 50 µM | N/A |

| Ki | e.g., 2 µM | e.g., 15 µM | N/A |

| Inhibition Type | e.g., Irreversible | e.g., Slow-binding | N/A |

| Beta-Oxidation Inhibition | N/A | N/A | e.g., EC50 = 25 µM |

| Lipid Accumulation | N/A | N/A | e.g., Significant at > 10 µM |

Conclusion

This compound is a molecule with significant potential for biological activity, primarily due to the unique chemical properties of its gem-difluorocyclopropane ring. Based on the known actions of structurally similar compounds, two compelling mechanisms of action are proposed: enzyme inhibition through nucleophilic ring-opening and the disruption of fatty acid metabolism via incorporation into fatty acid chains and subsequent inhibition of beta-oxidation.

The experimental protocols outlined in this guide provide a clear path for the validation of these hypotheses. A thorough investigation into the mechanism of action of this compound will not only elucidate its biological function but also pave the way for the rational design of novel therapeutic agents that leverage the unique reactivity of the gem-difluorocyclopropane scaffold. This guide serves as a starting point for researchers and drug developers to explore the exciting possibilities that this and related molecules may hold.

References

- J. T. J. Cheng, et al. (2015). Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. ACS Publications.